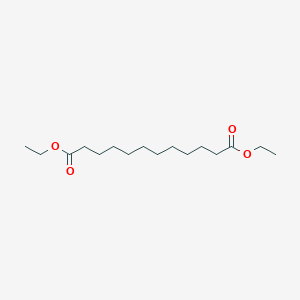

Diethyl dodecanedioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

diethyl dodecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-3-19-15(17)13-11-9-7-5-6-8-10-12-14-16(18)20-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYNPRWLOKYLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146669 | |

| Record name | Diethyl dodecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10471-28-0 | |

| Record name | Dodecanedioic acid, 1,12-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10471-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl dodecanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010471280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10471-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl dodecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl dodecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl dodecanedioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV7BNQ5GTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl dodecanedioate chemical properties and structure

An In-depth Technical Guide to Diethyl Dodecanedioate

Introduction

This compound, also known as diethyl 1,12-dodecanedioate, is the diethyl ester of dodecanedioic acid.[1][2] It is an organic compound with a 12-carbon linear chain capped by ester functional groups at both ends.[1] This bifunctional molecule serves as a versatile building block in organic synthesis and materials science. Its primary applications include use as a plasticizer to enhance the flexibility and durability of polymers and as a monomer in the production of polyesters.[1][3] The compound is characterized as a colorless to pale yellow liquid with low volatility and toxicity.[1]

Chemical Structure and Identification

The structure of this compound consists of a central decamethylene chain flanked by two ethyl ester groups.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized below. This data is essential for its handling, application, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 10471-28-0 | [4][5] |

| Molecular Formula | C₁₆H₃₀O₄ | [4][5] |

| Molecular Weight | 286.41 g/mol | [2][4][5] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1][2][3] |

| Melting Point | 15 °C | [2] |

| Boiling Point | 192-193 °C at 14 mm Hg | [2] |

| Density | 0.951 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.44 | [2] |

| Solubility | Soluble in organic solvents like chloroform and methanol; limited solubility in water. | [1][2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| InChI Key | AFYNPRWLOKYLDU-UHFFFAOYSA-N | [1] |

| SMILES | C(CCCCCCCCCCC(OCC)=O)(OCC)=O | [1] |

Experimental Protocols

Synthesis via Fischer-Speier Esterification

This compound is commonly synthesized via the Fischer-Speier esterification of dodecanedioic acid with ethanol, using a strong acid catalyst.[6][7] This reversible reaction is driven towards the product by using an excess of the alcohol and/or by removing water as it is formed.[6][8]

Materials:

-

Dodecanedioic acid (1.0 eq)

-

Absolute ethanol (10-20 eq)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Diethyl ether

-

5% aqueous sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (a Dean-Stark trap is recommended for water removal), combine dodecanedioic acid and absolute ethanol.[6][8]

-

Catalyst Addition: While stirring, carefully add the acid catalyst to the mixture.[6]

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.[6][7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[8]

-

Work-up:

-

Cool the mixture to room temperature and dilute with diethyl ether.[8]

-

Transfer the mixture to a separatory funnel and wash sequentially with two portions of 5% aqueous sodium bicarbonate solution to neutralize the catalyst and remove unreacted acid.[6][7]

-

Wash with one portion of deionized water, followed by one portion of brine to facilitate phase separation.[6][8]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.[6][7] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.[6]

Purification

The crude product is typically purified by vacuum distillation to obtain high-purity this compound.[6] For removal of colored byproducts or other impurities, column chromatography on silica gel may be employed.[7]

Purity Validation

-

Gas Chromatography (GC): The purity of the final product can be confirmed by GC, with a typical purity specification of >97.0%.[3][7]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the chemical structure.[7] The spectrum should show characteristic signals, such as a triplet for the methylene protons adjacent to the ester oxygen (δ ~4.12 ppm), and importantly, the absence of the broad carboxylic acid proton signal (δ 12–13 ppm).[7][9]

Safety and Handling

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture.[10] However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment: Wear protective gloves, eye protection, and a lab coat.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation and prevent the generation of vapor or mist. Wash hands thoroughly after handling.[10]

-

First Aid:

-

Storage: Store in a cool, well-ventilated place. Some suppliers recommend refrigerated storage (0-10°C).[3]

This compound is not considered to be persistent, bioaccumulative, or toxic (PBT).[10]

References

- 1. CAS 10471-28-0: Dodecanedioic acid, 1,12-diethyl ester [cymitquimica.com]

- 2. DODECANEDIOIC ACID DIETHYL ESTER | 10471-28-0 [chemicalbook.com]

- 3. This compound | 10471-28-0 | TCI AMERICA [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 10471-28-0 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. DODECANEDIOIC ACID DIETHYL ESTER(10471-28-0) 1H NMR spectrum [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

Diethyl Dodecanedioate (CAS No. 10471-28-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl dodecanedioate, with the CAS number 10471-28-0, is a linear aliphatic diester of dodecanedioic acid. This colorless to pale yellow liquid is characterized by its high boiling point and low volatility.[1] It is soluble in organic solvents and exhibits limited solubility in water.[1] this compound serves as a versatile building block and functional ingredient in various industrial and research applications, most notably in the synthesis of polymers such as polyesters and polyamides, and as a high-performance plasticizer and lubricant.[1][2] Its biodegradability and low toxicity profile make it an attractive alternative to conventional petrochemically derived compounds.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, spectroscopic data, synthesis protocols, key applications with experimental procedures, and a discussion of its potential metabolic pathways.

Core Data Presentation

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 10471-28-0 | [3] |

| Molecular Formula | C16H30O4 | [3] |

| Molecular Weight | 286.41 g/mol | [3] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [4] |

| Melting Point | 15 °C (lit.) | [5] |

| Boiling Point | 192-193 °C at 14 mm Hg (lit.) | [5] |

| Density | 0.951 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.44 (lit.) | [5] |

| Flash Point | >230 °F (>110 °C) | [5] |

| Solubility | Soluble in chloroform and methanol | [5] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| Mass Spectrometry (MS) | Molecular Ion (M+): 286 | [6] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the ethyl ester and methylene protons of the dodecanedioate backbone. | [6] |

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from dodecanedioic acid and ethanol using an acid catalyst.

Materials:

-

Dodecanedioic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dodecanedioic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Enzymatic Polymerization for Polyester Synthesis

This protocol outlines the synthesis of a polyester using this compound and a diol, catalyzed by an immobilized lipase.

Materials:

-

This compound

-

1,8-Octanediol (or other suitable diol)

-

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

-

Diphenyl ether (or other high-boiling, inert solvent)

-

Methanol (for precipitation)

-

Chloroform or Tetrahydrofuran (THF) (for dissolving the polymer)

Procedure:

-

In a reaction flask equipped with a mechanical stirrer and a vacuum connection, add equimolar amounts of this compound and 1,8-octanediol.

-

Add the immobilized lipase (typically 5-10% by weight of the total monomers).

-

Add diphenyl ether as a solvent.

-

Heat the mixture to a desired temperature (e.g., 80-90 °C) under a nitrogen atmosphere for an initial oligomerization step (e.g., 2-4 hours).

-

Apply a vacuum to the system to remove the ethanol byproduct and drive the polymerization reaction towards the formation of a high molecular weight polymer. Continue the reaction under vacuum for 24-48 hours.

-

To terminate the reaction, cool the mixture to room temperature and dissolve the polymer in chloroform or THF.

-

Filter to remove the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.

-

Precipitate the polyester by slowly adding the solution to a large volume of cold methanol with stirring.

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Mandatory Visualizations

Caption: Fischer-Speier Esterification Workflow for this compound Synthesis.

Caption: Workflow for Enzymatic Synthesis of Polyester from this compound.

Caption: Hypothesized Metabolic Pathway of this compound.

Discussion of Potential Biological Activity and Metabolism

Direct studies on the signaling pathways affected by this compound are limited. However, based on its chemical structure as a long-chain aliphatic diester, a plausible metabolic fate can be inferred from studies on related compounds.

Upon ingestion or absorption, this compound is likely to undergo hydrolysis by carboxylesterases, which are abundant in the liver and intestines. This enzymatic cleavage would release ethanol and dodecanedioic acid, likely via a monoethyl dodecanedioate intermediate.

Dodecanedioic acid, a long-chain dicarboxylic acid, can then enter metabolic pathways. Research has shown that the β-oxidation of long-chain dicarboxylic acids occurs primarily in peroxisomes.[1][7] This process shortens the carbon chain of the dicarboxylic acid, producing acetyl-CoA and shorter-chain dicarboxylic acids that can be further metabolized or excreted.[1] Studies have indicated that endogenous long-chain dicarboxylic acids can act as signaling molecules to induce peroxisomal β-oxidation.[8] While it is not a classical signal transduction pathway involving membrane receptors and intracellular cascades, this metabolic activation represents a key biological response to the presence of such molecules.

There is no direct evidence to suggest that this compound or its metabolites interact with nuclear receptors in a manner similar to some phthalates. Toxicological data on this compound is scarce, but it is generally considered to have low toxicity.[1] Further research is needed to fully elucidate any potential for this compound or its metabolites to modulate specific signaling pathways.

Conclusion

This compound (CAS No. 10471-28-0) is a valuable chemical intermediate with significant applications in the fields of polymer science and lubrication technology. Its synthesis is well-established, and its use in applications such as enzymatic polymerization offers a route to more sustainable materials. While direct evidence for its involvement in specific cell signaling pathways is lacking, its metabolic fate is likely governed by hydrolysis and subsequent peroxisomal β-oxidation of the resulting dicarboxylic acid. This technical guide provides a foundational resource for researchers and professionals working with or exploring the applications of this compound.

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Environmental properties of long-chain alcohols. Part 2: Structure-activity relationship for chronic aquatic toxicity of long-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxysterol activators of liver X receptor and 9-cis-retinoic acid promote sequential steps in the synthesis and secretion of tumor necrosis factor-alpha from human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the environmental risk of long-chain aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DODECANEDIOIC ACID DIETHYL ESTER(10471-28-0) 1H NMR [m.chemicalbook.com]

- 7. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Diethyl Dodecanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of Diethyl dodecanedioate, specifically its melting and boiling points. The information is presented to support research and development activities where this chemical's physical characteristics are of importance.

Core Physical Properties

This compound is the diethyl ester of dodecanedioic acid. Its physical state at room temperature can be inferred from its melting point.

Data Presentation: Physical Properties of this compound

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Melting Point | 15 °C | (lit.)[1][2] |

| Boiling Point | 192-193 °C | at 14 mm Hg (lit.)[1][2] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.

2.1. Melting Point Determination (Capillary Method)

The capillary method is a standard and widely used technique for determining the melting point of a solid organic compound.[3][4]

-

Apparatus:

-

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.[2] The tube is then tapped gently to ensure the sample is compact at the bottom.[2][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[5]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[2] A preliminary, faster heating can be done to get an approximate melting range.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point.[2] The melting point is reported as this range.

-

2.2. Boiling Point Determination (Reduced Pressure - Thiele Tube Method)

Given that the boiling point of this compound is reported at a reduced pressure, a method suitable for this condition is described. The Thiele tube method is a common micro-scale technique for determining boiling points.[1][7][8]

-

Apparatus:

-

Thiele tube[7]

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating oil (e.g., mineral oil)

-

Vacuum source and manometer

-

-

Procedure:

-

Sample Preparation: A small amount of liquid this compound (a few drops) is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

Assembly: The test tube is attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed into the Thiele tube containing heating oil.[9]

-

Pressure Reduction: The Thiele tube is connected to a vacuum system, and the pressure is reduced to the desired level (e.g., 14 mm Hg) and monitored with a manometer.

-

Heating: The side arm of the Thiele tube is gently heated.[10] This creates convection currents in the oil, ensuring uniform heating.[7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8][9]

-

Visualization

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the melting and boiling points of a chemical substance like this compound.

Caption: Workflow for Determining Physical Properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jk-sci.com [jk-sci.com]

- 3. westlab.com [westlab.com]

- 4. thinksrs.com [thinksrs.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thiele tube - Wikipedia [en.wikipedia.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chymist.com [chymist.com]

A Technical Guide to the Solubility of Diethyl Dodecanedioate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl dodecanedioate (CAS No. 10471-28-0) is a long-chain aliphatic diester utilized in the synthesis of polymers and as a plasticizer.[1][2] Its solubility characteristics are critical for its application in reaction chemistry, formulation science, and material engineering. This technical guide provides a comprehensive overview of the known solubility properties of this compound, addresses the current gap in quantitative data, and furnishes a detailed experimental protocol for its determination.

While qualitative assessments indicate that this compound is soluble in organic solvents, a thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., mole fraction, g/100 mL) at various temperatures.[2][3] Chemical supplier information confirms its general solubility in solvents such as chloroform and methanol.[3][4] Given this gap, this guide focuses on the foundational principles of its solubility and provides researchers with a robust methodology to generate the necessary data in their own laboratories.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10471-28-0 | [5] |

| Molecular Formula | C₁₆H₃₀O₄ | [5] |

| Molecular Weight | 286.41 g/mol | [5] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |

| Physical State (20°C) | Liquid | |

| Boiling Point | 192-193 °C @ 14 mm Hg | [3] |

| Density | 0.951 g/mL at 25 °C | [3] |

Qualitative Solubility Profile

This compound is characterized as a hydrophobic molecule with a long, nonpolar twelve-carbon backbone flanked by two polar ester groups.[2] This structure dictates its solubility behavior according to the principle of "like dissolves like."

-

Organic Solvents : It is readily soluble in organic solvents.[2] Specific examples from chemical databases include:

-

Aqueous Solvents : Due to its hydrophobic nature, it has limited solubility in water.[2]

Experimental Protocol for Solubility Determination: Static Gravimetric Method

The following is a detailed, generalized protocol for the experimental determination of this compound solubility in an organic solvent. This method is adapted from standard laboratory techniques for solid-liquid and liquid-liquid equilibrium studies.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a constant temperature.

Apparatus:

-

Jacketed glass equilibrium vessel

-

Thermostatic circulator (water bath)

-

Magnetic stirrer and stir bar

-

Calibrated digital thermometer

-

Analytical balance (readable to ±0.1 mg)

-

Syringe with a filter attachment (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for sample collection

-

Drying oven or vacuum oven

Procedure:

-

System Setup : Place a known mass of the chosen organic solvent into the jacketed glass vessel. Connect the vessel to the thermostatic circulator set to the desired experimental temperature.

-

Preparation of Saturated Solution : Add an excess of this compound to the solvent. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Equilibration : Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution and achieve equilibrium. Allow the system to equilibrate for a minimum of 6-8 hours at a constant, monitored temperature.

-

Phase Separation : Stop the stirring and allow the mixture to settle for at least 2 hours, permitting the undissolved solute to separate from the clear, saturated solution.

-

Sampling : Carefully withdraw a sample of the clear supernatant (the saturated solution) using a syringe pre-heated to the experimental temperature to prevent precipitation. Immediately pass the sample through the filter into a pre-weighed, airtight vial.

-

Mass Determination : Accurately weigh the vial containing the saturated solution to determine the total mass of the sample.

-

Solvent Evaporation : Place the uncapped vial in a drying oven set to a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). A vacuum oven is preferred to facilitate evaporation at lower temperatures.

-

Final Mass Measurement : Continue drying until the vial reaches a constant mass. Cool the vial in a desiccator before each weighing to prevent moisture absorption. The final mass is that of the dissolved this compound.

-

Calculation :

-

Mass of Solvent = (Total Mass of Sample) - (Mass of Dissolved this compound)

-

Solubility ( g/100 g solvent) = [(Mass of Dissolved this compound) / (Mass of Solvent)] x 100

-

This procedure should be repeated at various temperatures to generate a complete solubility curve.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the static gravimetric method for determining solubility.

Caption: Workflow for the Static Gravimetric Solubility Determination Method.

References

Synthesis of Diethyl Dodecanedioate from Dodecanedioic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl dodecanedioate from dodecanedioic acid, a key reaction in various industrial applications, including the synthesis of polymers, lubricants, and plasticizers.[1] This document details the underlying chemical principles, experimental protocols, and comparative data for different synthetic approaches.

Introduction

This compound is a diester of dodecanedioic acid, characterized by a 12-carbon aliphatic chain with ester groups at both ends.[1] Its synthesis is a prime example of Fischer-Speier esterification, a fundamental reaction in organic chemistry. This process involves the acid-catalyzed reaction between a carboxylic acid (dodecanedioic acid) and an alcohol (ethanol) to produce an ester (this compound) and water.[2][3][4] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired product.[2][3]

Reaction Mechanism and Stoichiometry

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism.[5] The key steps involve the protonation of the carboxylic acid carbonyl group by an acid catalyst, followed by the nucleophilic attack of ethanol. A series of proton transfers and the elimination of water lead to the formation of the ester.

A stoichiometric ratio of 1:2 of dodecanedioic acid to ethanol is required for the complete conversion to the diester.[5] However, in practice, a large excess of ethanol is often used to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][3]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various methods for the synthesis of this compound, providing a clear comparison of their efficiencies.

| Method | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Conventional Acid Catalysis | Sulfuric Acid (H₂SO₄) | 2% w/w of diacid | 120–130 | 4 | 98 | 97 | [5] |

| Industrial Scale (H₂SO₄) | Sulfuric Acid (H₂SO₄) | 2–5% | 120–130 | 4–6 | 92–95 | 95 | [5] |

| Solid Acid Catalyst | Amberlyst-15 | - | 140–150 | 8–10 | 85–90 | 93 | [5] |

| Enzymatic Esterification | Lipase | - | 40–60 | 24 | 70–80 | 85 | [5] |

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of this compound using a conventional acid catalyst.

Materials and Equipment

-

Dodecanedioic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Reaction Procedure

-

Charging the Reactor: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, combine dodecanedioic acid (1 equivalent), a significant excess of anhydrous ethanol (10-20 equivalents), and toluene.[6][7]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.[6]

-

Reflux and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.[7] Continue the reflux until no more water is collected.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting dicarboxylic acid.[8]

Work-up and Purification

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature.[8] Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with the saturated sodium bicarbonate solution, deionized water, and finally with brine.[8]

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[8]

-

Solvent Removal: Filter off the drying agent and remove the excess ethanol and toluene using a rotary evaporator.[7][8]

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.[8][9] Due to the high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.[9] Multiple distillation passes can be performed to achieve higher purity.[9]

Mandatory Visualizations

Signaling Pathway/Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from dodecanedioic acid via Fischer-Speier esterification is a well-established and efficient method. The use of an acid catalyst and the removal of water are crucial for achieving high yields. While conventional sulfuric acid catalysis remains a dominant method due to its high efficiency and cost-effectiveness, alternative approaches using solid acid catalysts and enzymatic methods are being explored for their environmental benefits. The choice of method depends on the desired scale, purity requirements, and environmental considerations. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

- 1. How To [chem.rochester.edu]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. athabascau.ca [athabascau.ca]

- 5. This compound | 10471-28-0 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Molecular formula and weight of Diethyl dodecanedioate

An In-depth Technical Guide on Diethyl Dodecanedioate

This guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a diester of dodecanedioic acid. Its fundamental molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₃₀O₄[1][2] |

| Molecular Weight | 286.41 g/mol [1][2][3][4] |

| CAS Number | 10471-28-0[1] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques.

Mass Spectrometry for Molecular Weight Determination:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into a mass spectrometer and ionized, commonly using electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion [M]+ or a protonated molecule [M+H]+ would be observed.

-

Data Interpretation: The peak corresponding to the molecular ion is identified to determine the molecular weight. High-resolution mass spectrometry can further confirm the elemental composition.

Elemental Analysis for Molecular Formula Determination:

-

Combustion: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.

-

Gas Separation: The combustion products (carbon dioxide, water, etc.) are passed through a series of absorbent traps or a gas chromatography column to separate them.

-

Quantification: The amount of each element (carbon, hydrogen, and oxygen) is determined by measuring the amount of the corresponding combustion product.

-

Formula Calculation: The percentage composition of each element is used to calculate the empirical formula, which is then compared with the molecular weight from mass spectrometry to determine the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

References

Navigating the Commercial Landscape of High-Purity Diethyl Dodecanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available high-purity Diethyl dodecanedioate, a crucial intermediate in organic synthesis and a component in advanced material applications, including drug delivery systems. This document outlines key commercial suppliers, available purity grades, and the analytical methodologies employed for quality control. Detailed experimental protocols and logical workflows are provided to assist researchers in sourcing and verifying the quality of this compound for demanding applications.

Commercial Suppliers and Purity Specifications

The procurement of high-purity this compound is critical for reproducible and reliable results in research and pharmaceutical development. A variety of chemical suppliers offer this diester, with purity levels typically suitable for laboratory and specialized industrial applications. The following table summarizes the offerings from several key commercial suppliers. Purity is most commonly determined by Gas Chromatography (GC).

| Supplier | Stated Purity | Analytical Method | CAS Number |

| Tokyo Chemical Industry (TCI) | >97.0% | GC | 10471-28-0 |

| Fluorochem | 98% | Not specified | 10471-28-0 |

| Santa Cruz Biotechnology | Research Grade | Not specified | 10471-28-0 |

| BLD Pharm | HPLC, LC-MS, NMR data available | HPLC, LC-MS, NMR | 10471-28-0 |

| ChemicalBook Listings | 98% to 99%+ | HPLC | 10471-28-0 |

| CymitQuimica | >97.0% | GC | 10471-28-0 |

Potential Impurities in Commercial this compound

The most common synthesis route for this compound is the Fischer-Speier esterification of dodecanedioic acid with ethanol, typically catalyzed by a strong acid.[1] This process can lead to several potential impurities that may be present in the final product:

-

Unreacted Starting Materials: Residual dodecanedioic acid and ethanol.

-

Monoester: Ethyl hydrogen dodecanedioate, resulting from incomplete esterification.[1]

-

Catalyst Residues: Traces of the acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1]

-

Byproducts from Side Reactions: Water is a major byproduct. Under certain conditions, side reactions such as the formation of diethyl ether from ethanol can occur.[1]

-

Solvent Residues: Solvents used during the workup and purification steps (e.g., diethyl ether, hexane, ethyl acetate) may be present if not completely removed.[1]

Experimental Protocols for Quality Assessment

Accurate determination of the purity and identity of this compound is paramount. The following are detailed methodologies for key analytical techniques.

Protocol 1: Purity Determination by Gas Chromatography (GC)

This protocol is a general method for the analysis of diesters and can be adapted for this compound.

Instrumentation:

-

Gas Chromatograph: Agilent 6850A or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: ZB-WAX plus capillary column (60 m length, 0.25 mm diameter, 0.25 µm film thickness, stationary phase: cross-linked polyethylene glycol) or a similar polar column.[2]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as ethyl acetate or hexane.

-

Injection: Inject 1 µL of the sample into the GC inlet.

-

GC Conditions:

-

Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.[3]

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher field strength.

-

Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube.

-

Acquisition Parameters (for a 400 MHz spectrometer):

-

Data Analysis:

-

The resulting spectrum should be referenced to the TMS signal at 0 ppm.

-

Expected chemical shifts and multiplicities for this compound in CDCl₃ are:[4]

-

~4.12 ppm (quartet, 4H): -O-CH₂-CH₃

-

~2.28 ppm (triplet, 4H): -CO-CH₂-

-

~1.61 ppm (multiplet, 4H): -CO-CH₂-CH₂-

-

~1.25-1.35 ppm (broad multiplet, 12H): Central methylene groups

-

~1.25 ppm (triplet, 6H): -O-CH₂-CH₃

-

-

Logical Workflow for Supplier Selection

The selection of a suitable supplier for high-purity this compound requires a systematic approach to ensure the material meets the stringent requirements of research and drug development. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the selection and validation of a commercial supplier for high-purity this compound.

Synthesis and Purification Signaling Pathway

The following diagram illustrates the general pathway for the synthesis and subsequent purification of this compound, highlighting key steps and potential side products.

References

In-Depth Technical Guide: Diethyl Dodecanedioate Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diethyl dodecanedioate, tailored for a technical audience in research and development settings. The following sections detail the compound's properties, potential hazards, safe handling protocols, and emergency procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C16H30O4 | [1][2] |

| Molecular Weight | 286.41 g/mol | [1][2] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [1][3] |

| Melting Point | 15 °C | [4] |

| Boiling Point | 192-193 °C at 14 mm Hg | [4] |

| Density | 0.951 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.44 | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Solubility | Soluble in organic solvents like Chloroform and Methanol; Limited solubility in water. | [1][4] |

| CAS Number | 10471-28-0 | [3] |

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS) from TCI Chemicals, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[5] Consequently, no hazard pictograms, signal words, or hazard statements are required.[5]

However, as a standard practice in a laboratory setting, it is crucial to handle all chemicals with care. While this compound has low acute toxicity, direct contact may cause skin and eye irritation.[1][6] A related compound, dodecanedioic acid, is known to cause serious eye, skin, and respiratory irritation.[7] Therefore, adopting appropriate safety measures is highly recommended.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to minimize exposure:

| PPE Category | Recommended Equipment | Standards/Notes |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Use chemical splash goggles where splashing is a possibility. Should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or butyl rubber). | Inspect gloves before use and dispose of them properly after handling.[8] |

| Body Protection | Laboratory coat. | A standard, buttoned lab coat is recommended to protect skin and personal clothing.[7][8] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. | If vapors or mists are generated, use in a well-ventilated area such as a fume hood.[5][7] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area.[5][7] For procedures that may generate vapors or mists, a local exhaust ventilation system or a chemical fume hood is recommended.[5]

-

Personal Contact: Avoid direct contact with skin, eyes, and clothing.[5]

-

Hygiene: Wash hands thoroughly after handling the chemical.[5] Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Conditions

-

Container: Keep the container tightly closed.[5]

-

Location: Store in a dry, cool, and well-ventilated place.[7]

-

Incompatibilities: Keep away from strong oxidizing agents and reducing agents.[7]

Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid and cleanup measures should be implemented immediately.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms develop.[5][7] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][7] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[5][7] |

| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[7] |

Accidental Release Measures

-

Minor Spills: Restrict access to the area. Wear full personal protective equipment. Absorb the spill with a suitable inert material and collect it into a labeled, closed container for disposal.[5][7]

-

Environmental Precautions: Prevent the product from entering drains.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[5]

-

Specific Hazards: No specific hazards arising from the chemical are known.[5]

-

Protective Equipment: Firefighters should use personal protective equipment.[5]

Experimental Protocols

General Handling Protocol in a Research Setting

-

Preparation:

-

Review the Safety Data Sheet (SDS) for this compound.

-

Ensure an eyewash station and safety shower are readily accessible.[7]

-

Prepare all necessary equipment and materials in a designated well-ventilated area or fume hood.

-

Don all required Personal Protective Equipment (PPE) as outlined in Section 2.1.

-

-

Handling:

-

Retrieve the chemical from its refrigerated storage.

-

Carefully measure the required amount, avoiding splashing or generation of mists.

-

Perform the experimental procedure, ensuring to keep the container closed when not in use.

-

-

Post-Handling:

-

Properly label all containers with the chemical name and any relevant hazard information.

-

Clean the work area and any contaminated equipment.

-

Dispose of waste materials according to institutional and local regulations.

-

Remove and properly dispose of or decontaminate PPE.

-

Wash hands thoroughly.

-

Visualizations

The following diagrams illustrate key safety and experimental workflows.

Caption: Figure 1: Hierarchy of Controls for Safe Handling.

Caption: Figure 2: General Experimental Workflow.

References

- 1. CAS 10471-28-0: Dodecanedioic acid, 1,12-diethyl ester [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 10471-28-0 | TCI EUROPE N.V. [tcichemicals.com]

- 4. DODECANEDIOIC ACID DIETHYL ESTER CAS#: 10471-28-0 [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. file1.lookchem.com [file1.lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pi Chemicals System - PI-50425 this compound (10471-28-0) [internal.pipharm.com]

Methodological & Application

Application Notes and Protocols: Diethyl Dodecanedioate as a Polymer Plasticizer

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Diethyl Dodecanedioate (DEDD) as a plasticizer in polymers. This compound is a bio-based, high-molecular-weight aliphatic ester that shows promise as a safe and effective alternative to traditional phthalate-based plasticizers.[1] Due to its low volatility and expected good compatibility with various polymers, it is a candidate for applications requiring high permanence and safety, such as in medical devices and pharmaceutical packaging.[1][2] The information herein is compiled from available data on DEDD and chemically similar long-chain dicarboxylate esters.

Introduction to this compound as a Plasticizer

This compound (CAS No. 10471-28-0) is a diester of dodecanedioic acid and ethanol.[1] It is a colorless to pale yellow liquid with a mild odor, soluble in organic solvents, and has limited solubility in water.[1] Its primary applications in the polymer industry are as a plasticizer and in the production of polyesters, where it enhances flexibility and durability.[1] With a relatively high boiling point and low volatility, it is suitable for various industrial applications.[1] Furthermore, it exhibits low toxicity, positioning it as a safer alternative to some conventional plasticizers.[1]

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer.[3] They function by embedding themselves between the polymer chains, which reduces the intermolecular forces and allows the chains to move more freely.[4] This molecular rearrangement results in a decrease in the glass transition temperature (Tg), transforming a rigid polymer into a more flexible material.[4]

Physicochemical Properties

A fundamental understanding of the monomer's physical properties is essential for designing and optimizing polymerization and plasticization processes.

| Property | This compound | Reference |

| CAS Number | 10471-28-0 | [5] |

| Molecular Formula | C₁₆H₃₀O₄ | [5] |

| Molecular Weight | 286.41 g/mol | [5] |

| Melting Point | 15 °C | [6] |

| Boiling Point | 192-193 °C @ 14 mmHg | [5] |

| Density | 0.951 g/mL @ 25 °C | [6] |

Applications in Polymers

This compound is a versatile plasticizer with potential applications in a range of polymers, most notably:

-

Polyvinyl Chloride (PVC): To impart flexibility for use in medical tubing, blood bags, flooring, and wire insulation.[4][7]

-

Polylactic Acid (PLA): To improve the ductility and reduce the brittleness of this biodegradable polymer, expanding its use in packaging and biomedical applications.[8][9]

-

Other Thermoplastics and Elastomers: As a modifier to enhance flexibility and performance.[10]

Expected Performance Data

The following data is extrapolated from studies on chemically similar long-chain dicarboxylate esters and represents the expected performance of this compound in PVC.

Table 1: Mechanical Properties of Plasticized PVC (50 phr Plasticizer)

| Property | Test Method | PVC with this compound (Expected) | PVC with DEHP (Reference) |

| Tensile Strength (MPa) | ASTM D882 | 16 - 22 | 20 - 25 |

| Elongation at Break (%) | ASTM D882 | 300 - 400 | 250 - 350 |

| Hardness (Shore A) | ASTM D2240 | 80 - 90 | 85 - 95 |

Table 2: Thermal and Migration Properties of Plasticized PVC (50 phr Plasticizer)

| Property | Test Method | PVC with this compound (Expected) | PVC with DEHP (Reference) |

| Glass Transition Temp. (°C) | DSC | 5 - 15 | 10 - 20 |

| Volatility (Weight Loss, %) | ASTM D1203 | < 1.5 | < 2.0 |

| Migration into Hexane (%) | ASTM D3291 | < 3.0 | < 4.0 |

Experimental Protocols

Protocol 1: Preparation of Plasticized Polymer Films (Solvent Casting Method)

Objective: To prepare flexible polymer films with varying concentrations of this compound for subsequent evaluation.

Materials:

-

Polymer resin (e.g., PVC, PLA)

-

This compound (DEDD)

-

Tetrahydrofuran (THF) or other suitable solvent

-

Glass Petri dishes or flat glass plates

-

Magnetic stirrer and stir bars

-

Vacuum oven

Procedure:

-

In a glass beaker, dissolve a known amount of the polymer resin in a suitable solvent (e.g., THF) with magnetic stirring until a homogenous solution is formed.

-

Add the desired amount of this compound (e.g., 30-60 phr - parts per hundred resin) to the polymer solution and continue stirring for at least 10 minutes to ensure complete mixing.

-

Pour the resulting solution into a clean, level glass Petri dish or onto a glass plate.

-

Allow the solvent to evaporate in a fume hood at ambient temperature.

-

Once a film has formed, transfer it to a vacuum oven and dry at 60°C for a minimum of 4 hours to remove any residual solvent.[4]

-

Carefully peel the flexible polymer film from the glass surface for further testing.[4]

Diagram 1: Experimental Workflow for Preparation and Evaluation of Plasticized Polymer Films

Caption: Workflow for plasticized film preparation and subsequent evaluation.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and hardness of the prepared plasticized films.[4]

Materials and Equipment:

-

Plasticized polymer films

-

Universal Testing Machine (UTM) with appropriate grips

-

Dumbbell-shaped die cutter (ASTM D882)

-

Shore A Durometer (ASTM D2240)

-

Conditioning chamber (23 ± 2°C, 50 ± 5% relative humidity)

Procedure:

A. Tensile Testing (ASTM D882):

-

Cut the polymer films into dumbbell-shaped specimens using the standard die.[4]

-

Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.[4]

-

Measure the thickness and width of the gauge section of each specimen.

-

Mount the specimen in the grips of the UTM.

-

Conduct the tensile test at a specified crosshead speed (e.g., 50 mm/min).[4]

-

Record the tensile strength at break and the percentage of elongation at break.[4]

B. Hardness Testing (ASTM D2240):

-

Stack several layers of the polymer film to achieve the required thickness for the Shore A durometer.[4]

-

Place the stacked sample on a hard, flat surface.

-

Press the durometer foot firmly onto the sample, ensuring it is parallel to the surface.

-

Record the hardness reading within 1-2 seconds of firm contact.

-

Take measurements at multiple points on the sample surface and calculate the average value.[4]

Protocol 3: Thermal Analysis

Objective: To assess the effect of this compound on the glass transition temperature (Tg) and the thermal stability of the polymer.[4]

Materials and Equipment:

-

Plasticized polymer films

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Procedure:

A. Differential Scanning Calorimetry (DSC):

-

Seal a small, accurately weighed sample (5-10 mg) of the polymer film in an aluminum DSC pan.[4]

-

Place the pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its thermal history.[4]

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected Tg.[4]

-

Reheat the sample at the same controlled rate.

-

Determine the glass transition temperature (Tg) from the second heating scan.

B. Thermogravimetric Analysis (TGA):

-

Place a small, known weight of the polymer film in the TGA instrument.[4]

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).[4]

-

Record the weight loss as a function of temperature to determine the onset of thermal degradation.

Diagram 2: Mechanism of Polymer Plasticization

Caption: this compound increases the space between polymer chains.

Safety and Handling

While this compound is reported to have low toxicity, standard laboratory safety practices should be followed.[1] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the chemical in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Troubleshooting

-

Poor Film Quality: If films are brittle or contain bubbles, ensure the polymer is fully dissolved before casting and that the solvent evaporates slowly in a controlled environment.

-

Inconsistent Mechanical Properties: Ensure that specimens are conditioned properly and that testing is performed under consistent conditions.

-

Plasticizer Leaching: If the plasticizer leaches out over time, consider optimizing the concentration or using a co-plasticizer to improve compatibility.[11]

References

- 1. CAS 10471-28-0: Dodecanedioic acid, 1,12-diethyl ester [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. DODECANEDIOIC ACID DIETHYL ESTER CAS#: 10471-28-0 [chemicalbook.com]

- 7. Application of Plasticizers in Polymers | MolecularCloud [molecularcloud.org]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. specialchem.com [specialchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Polyesters and Polyamides Using Diethyl Dodecanedioate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl dodecanedioate in the synthesis of polyesters and polyamides. This compound, the diethyl ester of the C12 dicarboxylic acid, is a key monomer for producing polymers with properties such as flexibility, durability, and hydrophobicity. These characteristics make the resulting polymers suitable for a variety of applications, including as plasticizers, in coatings and adhesives, and potentially in biomedical applications such as drug delivery systems.[1][2]

This document details the synthetic methodologies for preparing these polymers, presents typical characterization data, and provides visual workflows to guide researchers in their experimental design.

Synthesis of Polyesters via Melt Polycondensation

Melt polycondensation is a common and robust method for synthesizing high molecular weight polyesters from diesters and diols. The reaction proceeds through a transesterification process at high temperatures, typically under vacuum, to drive the reaction to completion by removing the ethanol byproduct.

Experimental Protocol: Synthesis of Poly(butylene dodecanedioate)

This protocol describes a two-stage melt polycondensation for the synthesis of poly(butylene dodecanedioate) from this compound and 1,4-butanediol. This method can be adapted for other diols to obtain polyesters with varying properties.

Materials:

-

This compound (DEDD)

-

1,4-butanediol (BDO)

-

Titanium(IV) butoxide (TBT) or other suitable transesterification catalyst

-

Chloroform or dichloromethane (for purification)

-

Methanol (for precipitation)

-

High-purity nitrogen gas

Equipment:

-

Three-necked round-bottom flask or a jacketed glass reactor

-

Mechanical stirrer

-

Distillation head with a condenser and receiving flask

-

Nitrogen inlet

-

Vacuum pump

-

Heating mantle or oil bath with temperature controller

Procedure:

Stage 1: Transesterification

-

Monomer and Catalyst Charging: Charge the reactor with equimolar amounts of this compound and 1,4-butanediol. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diester) can be used to compensate for any loss during the reaction.

-

Add the catalyst, for example, Titanium(IV) butoxide, at a concentration of 100-500 ppm relative to the total monomer weight.

-

Inerting the System: Assemble the reaction apparatus and purge with high-purity nitrogen for at least 30 minutes to remove oxygen.

-

Initial Heating and Ethanol Removal: Heat the reaction mixture to 160-180°C under a slow stream of nitrogen while stirring. Ethanol will be generated as a byproduct and should be collected in the receiving flask. This stage is typically carried out for 2-4 hours, or until approximately 80-90% of the theoretical amount of ethanol has been collected.

Stage 2: Polycondensation

-

Temperature Increase and Vacuum Application: Gradually increase the temperature to 200-220°C.

-

Slowly reduce the pressure to below 1 mbar over 30-60 minutes to facilitate the removal of excess 1,4-butanediol and the remaining ethanol.

-

Polymerization: Continue the reaction under high vacuum at the elevated temperature for an additional 2-4 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases. The reaction is stopped when the desired melt viscosity is achieved.

-

Polymer Recovery: Cool the reactor to room temperature. The resulting polymer can be extruded from the reactor or dissolved in a suitable solvent like chloroform or dichloromethane.

Purification:

-

Dissolve the crude polymer in a minimal amount of chloroform or dichloromethane.

-

Precipitate the polymer by slowly pouring the solution into a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove unreacted monomers and oligomers.

-

Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Quantitative Data for Dodecanedioate-Based Polyesters

While specific data for polyesters derived directly from this compound is limited in publicly available literature, the properties are expected to be similar to those of polyesters synthesized from dodecanedioic acid. The following table summarizes representative properties of polyesters synthesized from dodecanedioic acid and various diols.

| Diol Co-monomer | Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tm (°C) |

| 1,2-Ethanediol | Not Specified | - | >57,000 | - | 70-90 |

| 1,4-Butanediol | Titanium tetrabutoxide | - | - | - | ~75 |

| 1,6-Hexanediol | Not Specified | - | >57,000 | - | 70-90 |

| 1,12-Dodecanediol | Not Specified | - | >57,000 | - | 88.7 |

Data is representative and sourced from studies on dodecanedioic acid-based polyesters.[3]

Synthesis of Polyamides from this compound

The synthesis of polyamides from diesters and diamines, known as aminolysis, is less common than the reaction with dicarboxylic acids or diacid chlorides but can be achieved under appropriate conditions. The reaction involves the nucleophilic attack of the amine groups on the ester's carbonyl carbon, eliminating ethanol.

Experimental Protocol: Synthesis of Polyamide 6,12 (Representative)

This protocol provides a general method for the synthesis of a polyamide from this compound and a diamine, such as 1,6-hexanediamine.

Materials:

-

This compound (DEDD)

-

1,6-Hexanediamine

-

Catalyst (optional, e.g., sodium methoxide or other transamidation catalysts)

-

m-Cresol or N-methyl-2-pyrrolidone (NMP) (for purification/characterization)

-

Methanol or acetone (for precipitation)

-

High-purity nitrogen gas

Equipment:

-

High-temperature, high-vacuum reaction setup as described for polyester synthesis.

Procedure:

Stage 1: Oligomerization

-

Monomer Charging: In the reactor, combine equimolar amounts of this compound and 1,6-hexanediamine.

-

Inerting: Seal the reactor and purge with high-purity nitrogen for at least 30 minutes.

-

Initial Heating: Heat the mixture to 150-180°C under a slow stream of nitrogen with continuous stirring. Ethanol will distill off and be collected. This initial stage is typically conducted for 1-2 hours.

Stage 2: Polycondensation

-

Temperature Increase and Vacuum: After the initial ethanol removal, gradually increase the temperature to 220-280°C.

-

Slowly apply a vacuum, reducing the pressure to below 1 torr. The high temperature and vacuum will remove the remaining ethanol and drive the polymerization to form a high molecular weight polymer.

-

Polymerization: Maintain these conditions for 2-4 hours. The viscosity of the reaction mixture will increase significantly.

-

Polymer Recovery: Cool the reactor and recover the solid polyamide.

Purification:

-

The polymer can be purified by dissolving it in a suitable solvent like m-cresol or NMP and then precipitating it in a non-solvent such as methanol or acetone.

-

The precipitated polymer is then filtered, washed, and dried under vacuum.

Quantitative Data for Dodecanedioate-Based Polyamides

Specific quantitative data for polyamides synthesized from this compound is scarce in the literature. The properties would be analogous to polyamides synthesized through other routes using dodecanedioic acid derivatives. The properties are highly dependent on the specific diamine used and the final molecular weight achieved. For context, Polyamide 11, which has a similar number of methylene groups, exhibits a melting temperature of around 185-190°C.

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis of polyesters and polyamides using this compound.

Reaction Mechanism

The synthesis of polyesters from this compound proceeds via a transesterification mechanism, which is typically catalyzed by a metal alkoxide such as titanium(IV) butoxide.

References

Application Note: Enzymatic Synthesis of Biobased Polyesters from Diethyl Dodecanedioate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of sustainable and biocompatible polymers is a cornerstone of modern materials science and biomedical research. Biobased polyesters, derived from renewable resources, offer a promising alternative to their petroleum-based counterparts.[1][2] Enzymatic polymerization represents a green chemistry approach to synthesizing these materials, operating under mild reaction conditions and offering high selectivity, which minimizes side reactions and the need for toxic catalysts.[3][4][5] This application note details the enzymatic polymerization of diethyl dodecanedioate with a diol, using Candida antarctica lipase B (CALB), a widely employed and efficient biocatalyst, to produce a long-chain aliphatic polyester.[6][7] Such polyesters are of significant interest for applications ranging from drug delivery systems to sustainable packaging.[1][8]

Enzymatic Polymerization Scheme

The following diagram illustrates the general polycondensation reaction between this compound and a generic diol, catalyzed by an enzyme, resulting in the formation of a polyester and ethanol as a byproduct. The removal of ethanol is crucial to drive the reaction equilibrium towards the formation of high molecular weight polymers.[6]

Caption: Enzymatic polycondensation of this compound and a diol.

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of polyesters from this compound. The protocol is based on a two-stage melt polymerization process, which is commonly used to achieve high molecular weight polymers.[6][9]

Protocol 1: Two-Stage Enzymatic Polymerization

Materials and Reagents:

-

Aliphatic diol (e.g., 1,4-butanediol, 1,8-octanediol)

-

Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435[4]

-

Diphenyl ether (solvent, optional for solution polymerization)[6]

-

Chloroform (for purification)

-

Methanol (for precipitation)

-

Nitrogen gas (high purity)

-

Vacuum pump

Procedure:

-

Monomer and Catalyst Preparation:

-

In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add equimolar amounts of this compound and the selected diol.

-

Add the immobilized CALB catalyst. A typical catalyst loading is 5-10% of the total monomer weight.[9]

-

Attach the flask to a Schlenk line to allow for switching between a nitrogen atmosphere and a vacuum.

-

-

Stage 1: Oligomerization (Atmospheric Pressure):

-

Heat the reaction mixture to a moderate temperature (e.g., 70-90°C) under a gentle flow of nitrogen gas.[6]

-

Maintain these conditions with stirring for 2-4 hours. This initial stage facilitates the formation of low molecular weight oligomers and the initial removal of the ethanol byproduct.

-

-

Stage 2: Polycondensation (Under Vacuum):

-

Increase the reaction temperature (e.g., to 90-110°C).

-

Gradually apply a vacuum (e.g., down to 1-5 mbar) to the system. The application of a vacuum is critical for efficiently removing the ethanol byproduct, which shifts the reaction equilibrium towards the formation of a high molecular weight polyester.[6]

-

Continue the reaction under high vacuum with stirring for an extended period, typically 24-72 hours. The progress of the polymerization can often be observed by an increase in the viscosity of the reaction mixture.

-

-

Polymer Purification:

-

After the reaction is complete, cool the mixture to room temperature and dissolve the resulting polymer in a suitable solvent, such as chloroform.

-

Filter the solution to remove the immobilized enzyme catalyst. The catalyst can often be washed, dried, and reused.

-

Precipitate the polymer by slowly adding the chloroform solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.[6]

-

Collect the precipitated polyester by filtration.

-

Dry the final polymer product under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and analysis of the biobased polyester.

Caption: Workflow for polyester synthesis, purification, and analysis.

Data Presentation

The properties of the resulting polyester are highly dependent on the specific diol used, reaction time, and temperature. The following tables provide representative data for polyesters synthesized from long-chain dicarboxylic acids/esters, which can be used as a reference for expected outcomes.

Table 1: Representative Polymerization Results This table summarizes typical outcomes of enzymatic polymerization under optimized conditions.

| Parameter | Diol Co-monomer | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Đ) |

| Example 1 | 1,4-Butanediol | 90 | 48 | 15,000 - 25,000 | 1.8 - 2.5 |

| Example 2 | 1,8-Octanediol | 95 | 72 | 20,000 - 40,000 | 1.9 - 2.8 |

| Example 3 | 1,12-Dodecanediol | 100 | 72 | 25,000 - 50,000 | 2.0 - 3.0 |

Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC). Values are illustrative and may vary.

Table 2: Thermal Properties of Resulting Polyesters Thermal characteristics are critical for determining the material's applications.

| Property | Diol Co-monomer | Expected Range | Analysis Method |

| Glass Transition Temp. (Tg) | 1,4-Butanediol | -30 to -10 °C | DSC |

| Melting Temp. (Tm) | 1,4-Butanediol | 50 to 70 °C | DSC |

| Glass Transition Temp. (Tg) | 1,8-Octanediol | -20 to 0 °C | DSC |

| Melting Temp. (Tm) | 1,8-Octanediol | 60 to 80 °C | DSC |

| Decomposition Temp. (Td, 5%) | All | > 250 °C | TGA |